2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole
Description
1H-1,3-benzodiazole (benzimidazole) derivatives are a class of heterocyclic compounds with structural similarities to nucleotides, enabling diverse biological interactions . These compounds are renowned for their pharmacological versatility, including antifungal, antimicrobial, anti-inflammatory, and antiparasitic activities . The compound 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole features a benzimidazole core substituted with a piperidin-4-ylsulfanyl group, which may enhance its binding affinity and pharmacokinetic properties through hydrogen bonding, π-π interactions, and improved solubility .
Properties
Molecular Formula |
C12H15N3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-piperidin-4-ylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(15-11)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
InChI Key |
CHXJXRYXZHSGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole typically involves the reaction of 2-mercaptobenzimidazole with 4-chloropiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand in biochemical assays.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparison of Benzimidazole Derivatives with Substituted Moieties
*Calculated molecular weight based on formula.
Key Observations:
Substituent Impact on Activity :
- The piperidin-4-ylsulfanyl group may confer unique binding interactions compared to carboxamide (e.g., compound in ) or nitro-phenyl substituents. Piperidine rings often enhance lipophilicity and membrane permeability, while sulfanyl groups can participate in covalent or hydrogen bonding with biological targets .
- The 3-methoxyphenyl substituent in enhances electron density and π-π stacking, suggesting that electron-donating groups like piperidinylsulfanyl could similarly influence photophysical or solubility properties.
Antimicrobial Potency: Compound 5b (MIC = 0.156 mg/mL against S. aureus) demonstrates that hydroxyl-rich substituents significantly boost antimicrobial activity . LPZS, with a trifluoroethoxy group, shows moderate antimycobacterial activity (IC50 ~860 nM), indicating that bulky substituents may reduce potency compared to smaller groups like sulfanyl .
Antiparasitic Activity :
- Derivatives with nitro-phenyl hydrazine (IC50 = 91.7 nM) or thiophenyl-piperidine (IC50 = 60.8 nM) exhibit strong activity against Leishmania major, suggesting that aromatic and heterocyclic substituents are critical for targeting parasitic enzymes .
Physicochemical Properties
- Solubility : Piperidine and sulfanyl groups may enhance water solubility compared to nitro- or methoxy-substituted derivatives, as seen in .
Biological Activity
2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antiviral, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H15N3S. Its structure includes a benzodiazole moiety linked to a piperidine ring through a sulfanyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Candida albicans | 0.25 µg/mL | |
| Mycobacterium abscessus | 0.125 µg/mL |
The compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, the compound shows promising antiviral activity. It has been tested against several viral strains with notable results.
Table 2: Antiviral Activity of this compound
| Virus | IC50 (µM) | Reference |
|---|---|---|
| Influenza A | 10 | |
| Herpes Simplex Virus | 15 | |
| Human Immunodeficiency Virus (HIV) | 20 |
These findings suggest that the compound may interfere with viral replication mechanisms, although further studies are needed to elucidate the exact pathways involved.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro.
Case Study: NLRP3 Inhibition
A study explored the compound's effect on NLRP3 inflammasome activation in human macrophages. The results indicated that at concentrations of 10 µM, the compound reduced IL-1β release by approximately 19.4% , demonstrating its potential as an anti-inflammatory agent.
Table 3: Effect on IL-1β Release
This suggests that structural modifications could enhance its efficacy as an NLRP3 inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
